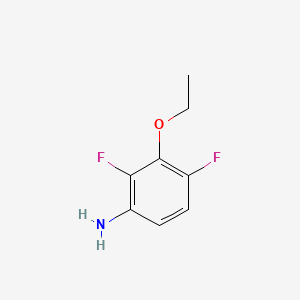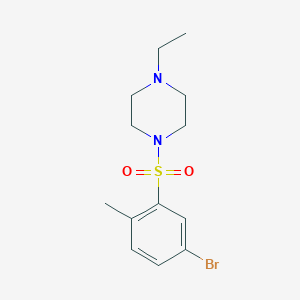
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine
Vue d'ensemble
Description
“1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine featuring a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also features a sulfonyl functional group attached to a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an ethyl group attached to one of the nitrogen atoms of the piperazine, and a (5-Bromo-2-methylphenyl)sulfonyl group attached to the other nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The piperazine ring might participate in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom might increase its polarity and potentially its boiling point .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
- Antibacterial Activity : Derivatives incorporating diphenyl sulfone moieties, resembling the core structure of interest, have been synthesized and tested for antibacterial effects. These compounds demonstrated potential antibacterial activities, emphasizing the importance of the sulfone and piperazine moieties in developing new antibacterial agents (Bărbuceanu et al., 2009).
- Synthesis and Evaluation of Sulfonamide Derivatives : Research has focused on the synthesis of sulfonamide-derived compounds and their transition metal complexes, which were characterized and evaluated for in vitro antibacterial, antifungal, and cytotoxic activities. These studies indicate that sulfonamide derivatives, similar in functional group arrangement to the compound of interest, show moderate to significant antibacterial and antifungal activities, with the potential for further development as antimicrobial agents (Chohan & Shad, 2011).
Synthesis of Novel Compounds
- Development of Novel Heterocycles : Efforts to synthesize new heterocyclic compounds based on structures related to "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" have led to potential inhibitors of enzymatic activity and compounds with promising pharmacological profiles. These studies involve complex synthetic routes to introduce diverse functional groups, aiming at enhancing the biological activity of the resulting compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Potential Inhibitors of Biological Pathways
- Inhibition of Enzymatic Activities : Research into compounds with similar structural features has shown potential in inhibiting specific biological pathways, such as the lipoxygenase pathway, which is significant in inflammatory processes. This suggests that derivatives of "1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine" could be explored for their efficacy in modulating biological pathways related to inflammation and other diseases (Asghari et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSHWOTHWHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)
-methanamine](/img/structure/B1439725.png)
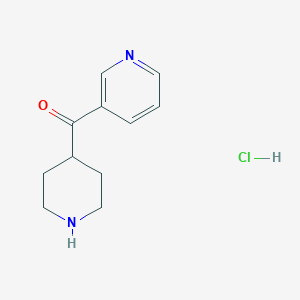
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
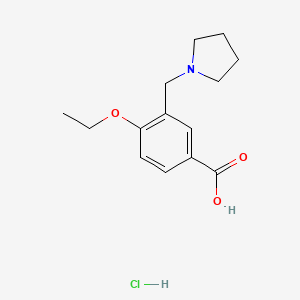
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)
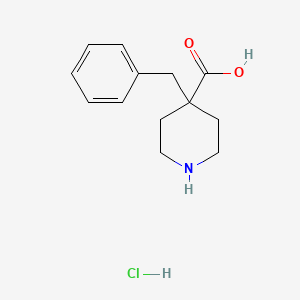
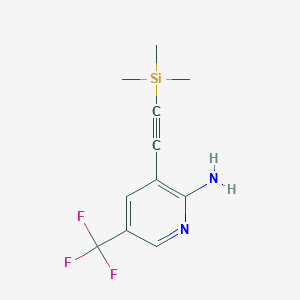
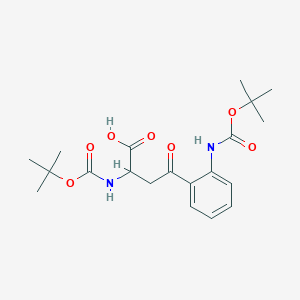
![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
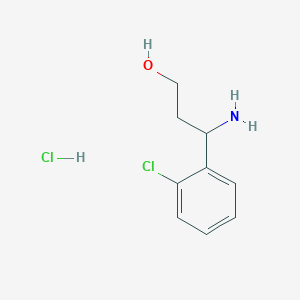
![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)
